1-(5-Bromo-2-methoxyphenyl)cyclobutanamine
CAS No.:
Cat. No.: VC15763070
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrNO |
|---|---|
| Molecular Weight | 256.14 g/mol |
| IUPAC Name | 1-(5-bromo-2-methoxyphenyl)cyclobutan-1-amine |
| Standard InChI | InChI=1S/C11H14BrNO/c1-14-10-4-3-8(12)7-9(10)11(13)5-2-6-11/h3-4,7H,2,5-6,13H2,1H3 |
| Standard InChI Key | SKODFJPRYHXYLQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)C2(CCC2)N |
Introduction
1-(5-Bromo-2-methoxyphenyl)cyclobutanamine is an organic compound characterized by its unique structure, which includes a cyclobutane ring and a bromo-methoxyphenyl group. This compound has garnered attention due to its potential biological activity and applications in medicinal chemistry, particularly in the development of drugs targeting central nervous system disorders.
Synthesis and Applications
The synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclobutanamine typically involves several steps, though detailed synthesis protocols are not widely documented in the available literature. This compound is of interest for its potential applications in drug development, particularly as an antidepressant or anxiolytic agent due to its structural features.
Biological Activity and Potential Uses
Research suggests that 1-(5-Bromo-2-methoxyphenyl)cyclobutanamine may exhibit significant biological activity, making it a candidate for further investigation in medicinal chemistry. Its unique combination of bromo and methoxy groups may enhance its effectiveness in targeting specific biological pathways compared to its analogs.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(5-Bromo-2-methoxyphenyl)cyclobutanamine. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(5-Bromo-2-fluorophenyl)cyclobutanamine | Contains fluorine instead of methoxy group | |
| 1-(3,5-Dichlorophenyl)cyclopentanemethanamine | Features dichloro substitution | |
| 1-(4-Bromo-3-fluorophenyl)cyclobutanemethanamine | Combines bromo and fluoro substituents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume